6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound (CAS: 688061-07-6) is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8-one core substituted with a sulfanyl-linked carbamoylpropyl group and a hexanamide chain terminating in a 4-methoxyphenylmethyl moiety. The furan-2-ylmethyl carbamoyl group and methoxybenzyl substituent may influence solubility, target binding, and pharmacokinetics .
Properties
IUPAC Name |
6-[6-[1-(furan-2-ylmethylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-3-28(30(38)34-19-23-8-7-15-41-23)44-32-35-25-17-27-26(42-20-43-27)16-24(25)31(39)36(32)14-6-4-5-9-29(37)33-18-21-10-12-22(40-2)13-11-21/h7-8,10-13,15-17,28H,3-6,9,14,18-20H2,1-2H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDQHYTBZSEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the furan ring, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step may involve the use of furan-2-carbaldehyde and appropriate reagents to form the furan ring.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using methoxyphenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
Reduction: Reduction reactions may target the carbonyl groups in the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares a conserved quinazolinone scaffold with structurally related analogs, differing primarily in substituent groups. Key analogs include:
Computational Similarity Analysis
Tanimoto Coefficient-Based Similarity
Using Morgan fingerprints and Murcko scaffolds (), the target compound shows moderate similarity to analogs:
- Analog 1: Tanimoto coefficient ≈ 0.65–0.75 (shared [1,3]dioxoloquinazolinone core and carbamoyl group) .
- Analog 3 : Tanimoto coefficient ≈ 0.55–0.60 (divergent benzodioxolyl substituent reduces similarity) .
Molecular Networking and Clustering
Chemical space networking () clusters the target compound with analogs sharing:
Bioactivity and Target Correlations
Activity Landscape Modeling
- Structurally similar compounds (Tanimoto >0.6) are predicted to share bioactivity profiles (). For example:
Molecular Docking Predictions
- The target compound’s furan and methoxy groups may interact with polar residues (e.g., HDAC8’s catalytic zinc ion; ) or hydrophobic pockets (e.g., ROCK kinases; ).
- Analog 4’s fluorophenyl-piperazinyl group shows divergent docking behavior, likely targeting GPCRs instead of quinazolinone-associated enzymes .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : 635.7 g/mol (within Lipinski’s rule limit for oral bioavailability).
- Polar Groups : Carbamoyl, methoxy, and dioxolo moieties enhance water solubility compared to purely aromatic analogs .
- Predicted LogP : ~3.2 (estimated from analogs in ), suggesting moderate membrane permeability.
Biological Activity
The compound 6-{6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688061-67-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 664.8 g/mol. Its intricate structure includes multiple functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing quinazoline and furan moieties have shown inhibition of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| F8-S43 | HeLa | 10.76 | Apoptosis induction |
| F8-B6 | MCF-7 | 1.57 | Cell cycle arrest |
Antiviral Activity
The compound's structural similarity to known antiviral agents suggests potential activity against viral pathogens. In particular, studies on furan derivatives have shown efficacy against SARS-CoV-2 main protease (Mpro), which is critical for viral replication.
Case Study: SARS-CoV-2 Inhibition
A study identified a furan-based derivative with an IC50 value of 10.76 µM against SARS-CoV-2 Mpro. The compound exhibited low cytotoxicity in Vero and MDCK cells, suggesting a favorable therapeutic index for further development.
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a reversible covalent inhibitor of key enzymes involved in cancer and viral replication.
- Cellular Signaling Modulation : It may modulate cellular signaling pathways linked to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
